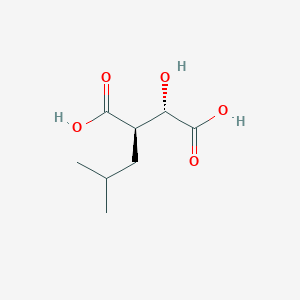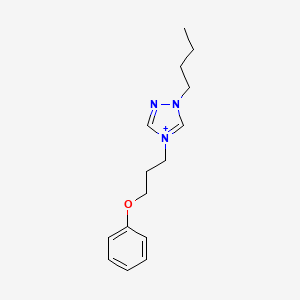
Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)- can be achieved through various synthetic routes. One common method involves the asymmetric synthesis starting from readily available chiral precursors. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved. For example, the use of chiral catalysts in the presence of suitable solvents and temperature control is essential to obtain the (2S,3R) configuration .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activities .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3S)-: This is a stereoisomer with different spatial arrangement of atoms.
Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2R,3R)-: Another stereoisomer with distinct properties.
Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2R,3S)-: Yet another stereoisomer with unique characteristics.
Uniqueness
The (2S,3R) configuration of Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise chiral control .
Properties
CAS No. |
157604-22-3 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-hydroxy-3-(2-methylpropyl)butanedioic acid |
InChI |
InChI=1S/C8H14O5/c1-4(2)3-5(7(10)11)6(9)8(12)13/h4-6,9H,3H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
JTQSCAHKZKQYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)C(=O)O |
Synonyms |
DISODIUM (2S,3R)-2-HYDROXY-3-ISOBUTYLSUCCINATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




